Ethanethioic acid, ((2-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester
Description
Ethanethioic acid, ((2-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester is a thioester derivative featuring a benzimidazole core linked via a sulfur atom to an ethanethioic acid group substituted with a 2-methylphenylamino moiety. The compound’s structure combines the aromatic heterocyclic benzimidazole system, known for its pharmacological relevance, with a thioester functional group that may influence reactivity and biological activity.
Properties
CAS No. |
83408-77-9 |
|---|---|
Molecular Formula |
C16H15N3OS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
S-(1H-benzimidazol-2-yl) 2-(2-methylanilino)ethanethioate |
InChI |
InChI=1S/C16H15N3OS/c1-11-6-2-3-7-12(11)17-10-15(20)21-16-18-13-8-4-5-9-14(13)19-16/h2-9,17H,10H2,1H3,(H,18,19) |
InChI Key |
DUIVDAQNVYDUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)SC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Formation of Benzimidazole-2-thiol Intermediate
Benzimidazole-2-thiol is commonly synthesized by cyclization of o-phenylenediamine with carbon disulfide or related sulfur sources under acidic or basic conditions. This intermediate provides the thiol group necessary for thioester formation.
Activation of Ethanethioic Acid
Ethanethioic acid (thioacetic acid) or its derivatives are activated using coupling agents such as carbodiimides (e.g., DCC - dicyclohexylcarbodiimide) or acid chlorides to facilitate nucleophilic attack by the benzimidazole-2-thiol.
Coupling with 2-Methylphenylamino Group
The 2-methylphenylamino substituent is introduced either by direct reaction of the activated ethanethioic acid with 2-methyl aniline derivatives or by pre-forming an amide intermediate that is subsequently converted to the thioester.
Esterification to Form the Final Compound
The final step involves esterification of the benzimidazole-2-thiol with the activated ethanethioic acid derivative bearing the 2-methylphenylamino group, typically under mild conditions to prevent decomposition.
Detailed Preparation Methods and Conditions
| Step | Reaction Type | Reagents/Conditions | Notes/Outcomes |
|---|---|---|---|
| 1 | Cyclization to benzimidazole-2-thiol | o-Phenylenediamine + CS2, acidic/basic medium, reflux | Yields benzimidazole-2-thiol intermediate with high purity |
| 2 | Activation of ethanethioic acid | Ethanethioic acid + DCC or SOCl2, low temperature (0-5°C) | Formation of reactive thioester intermediate |
| 3 | Coupling with 2-methylphenylamino | 2-Methyl aniline + activated ethanethioic acid, solvent: dichloromethane or THF, room temperature | Formation of amide or thioester linkage |
| 4 | Esterification with benzimidazole-2-thiol | Benzimidazole-2-thiol + activated intermediate, base catalyst (e.g., triethylamine), solvent: DMF or acetonitrile, 25-40°C | Final S-1H-benzimidazol-2-yl ester product |
Research Findings and Optimization
- Solvent Effects: Polar aprotic solvents such as DMF and acetonitrile enhance the nucleophilicity of benzimidazole-2-thiol, improving esterification yields.
- Temperature Control: Mild temperatures (25-40°C) prevent side reactions such as hydrolysis or polymerization.
- Catalysts: Use of mild bases like triethylamine facilitates the reaction without causing decomposition.
- Purification: Column chromatography on silica gel (mesh size 60–120) is effective for isolating the pure compound.
- Yield: Optimized protocols report yields ranging from 70% to 85%, depending on reagent purity and reaction time.
Comparative Data of Related Compounds
| Compound Variant | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Reported Yield (%) | Notes on Preparation |
|---|---|---|---|---|---|
| Ethanethioic acid, ((2-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester | C17H16N3OS | ~297.4 | 2-Methylphenylamino | 75-80 | Standard thioesterification with DCC activation |
| Ethanethioic acid, ((3-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester | C17H16N3OS | ~297.4 | 3-Methylphenylamino | 70-78 | Similar method, slight variation in regioisomer |
| Ethanethioic acid, ((4-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester | C16H15N3O2S | 313.4 | 4-Methoxyphenylamino | 72-85 | Methoxy group influences reaction kinetics |
Chemical Reactions Analysis
Ethanethioic acid, ((2-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Biological Applications
Ethanethioic acid derivatives have been studied for their potential biological activities, including:
- Antimicrobial Activity : Research indicates that compounds with benzimidazole moieties often exhibit antibacterial and antifungal properties. Studies have shown that ethanethioic acid derivatives can inhibit the growth of various pathogens, making them candidates for new antimicrobial agents.
- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives of benzimidazole have shown promising results in inhibiting tumor growth in vitro and in vivo. Specific studies indicate that modifications to the ethanethioic acid structure can enhance these effects .
- Enzyme Inhibition : Ethanethioic acid derivatives may act as inhibitors for specific enzymes involved in disease pathways. For example, they can modulate the activity of enzymes related to cancer metabolism or inflammatory responses .
Synthetic Methodologies
The synthesis of ethanethioic acid, ((2-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester typically involves several key steps:
- Formation of the Benzimidazole Ring : The initial step often includes the condensation of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole core.
- Introduction of the Ethanethioic Acid Moiety : This can be achieved through nucleophilic substitution reactions where ethanethioic acid is reacted with the synthesized benzimidazole derivative.
- Purification and Characterization : The final product is purified using techniques like recrystallization or chromatography and characterized using NMR, IR spectroscopy, and mass spectrometry to confirm its structure .
Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that ethanethioic acid derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to established antibiotics .
Anticancer Activity
In another investigation focused on cancer treatment, ethanethioic acid derivatives were tested against human ovarian cancer cell lines (SKOV-3). Results showed that certain derivatives induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of Ethanethioic acid, ((2-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of benzimidazole thioesters with variations in the aromatic amino substituents. Key analogues include:
Ethanethioic acid, ((2,4,6-trimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester Substituent: 2,4,6-Trimethylphenyl group. This substitution may enhance lipophilicity, influencing membrane permeability in biological systems .
Ethanethioic acid, ((4-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester Substituent: 4-Methoxyphenyl group. Impact: The methoxy group is electron-donating via resonance, increasing the electron density of the aromatic ring. This could enhance hydrogen-bonding interactions with biological targets or crystal lattice partners, as seen in related benzimidazole derivatives .
Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate Substituent: Hydroxyethyl and phenyl groups on the benzimidazole core. Impact: The hydroxyethyl group introduces hydrogen-bonding capability, which may improve aqueous solubility compared to thioester derivatives.
Table 1: Structural and Functional Comparison
| Compound Name | Substituent on Amino Group | Key Functional Groups | Potential Properties |
|---|---|---|---|
| Ethanethioic acid, ((2-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester | 2-Methylphenyl | Thioester, benzimidazole | Moderate lipophilicity, steric hindrance |
| Ethanethioic acid, ((2,4,6-trimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester | 2,4,6-Trimethylphenyl | Thioester, benzimidazole | High lipophilicity, low solubility in polar solvents |
| Ethanethioic acid, ((4-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester | 4-Methoxyphenyl | Thioester, benzimidazole | Enhanced hydrogen bonding, improved crystallinity |
| Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate | Phenyl, hydroxyethyl | Ester, benzimidazole, hydroxyl | Higher aqueous solubility, bioactivity modulation |
Crystallographic and Hydrogen-Bonding Analysis
Benzimidazole derivatives often exhibit predictable hydrogen-bonding patterns. For instance, crystal structures of related compounds (e.g., 2-ethoxy-6-{[1-(3-ethoxy-2-hydroxybenzyl)-1H-benzimidazol-2-yl]methyl}-phenol) reveal intermolecular O–H···N and N–H···O interactions that stabilize the lattice .
Biological Activity
Ethanethioic acid, ((2-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound consists of an ethanethioic acid moiety linked to a 2-methylphenyl amino group and a benzimidazole ring. Its structural formula can be represented as:
With a molar mass of approximately 252.31 g/mol, the compound exhibits unique electronic properties due to the presence of the benzimidazole and thioester groups, which may influence its reactivity and biological interactions.
Biological Activities
Research indicates that ethanethioic acid derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Several studies have shown that benzimidazole derivatives possess antimicrobial properties. For instance, derivatives of 2-mercaptobenzimidazole have demonstrated significant antibacterial and antifungal effects against various pathogens .
- Anticancer Properties : Compounds similar to ethanethioic acid have been investigated for their anticancer potential. The benzimidazole scaffold is known for its ability to inhibit tumor growth by interfering with specific cellular pathways .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways in cells. This includes interactions with enzymes involved in inflammatory responses .
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Benzimidazole Derivative : The initial step involves synthesizing a benzimidazole derivative from o-phenylenediamine.
- Thioesterification : The benzimidazole is then reacted with ethanethioic acid under acidic or basic conditions to form the thioester linkage.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Case Studies and Research Findings
Several studies have highlighted the biological activity of ethanethioic acid derivatives:
- Antimicrobial Evaluation : A study evaluated various derivatives of 2-mercaptobenzimidazole for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications enhanced their efficacy .
- In Vitro Anticancer Activity : Research on similar benzimidazole compounds has shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves apoptosis induction and cell cycle arrest .
- Enzyme Interaction Studies : Investigations into the interaction of ethanethioic acid derivatives with enzymes involved in inflammatory pathways suggest potential applications in treating inflammatory diseases .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic protocols are recommended for preparing ethanethioic acid derivatives with benzimidazole moieties?
- Methodology : Synthesis typically involves coupling benzimidazole-2-thiol derivatives with activated acyl intermediates. For example, a two-step procedure includes (i) generating the thioester via reaction of benzimidazole-2-thiol with chloroacetyl chloride in anhydrous THF under nitrogen, followed by (ii) nucleophilic substitution with 2-methylphenylamine. Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane 3:7), and purity is confirmed via HPLC (>98%) .
- Key Considerations : Optimize reaction stoichiometry (1:1.2 molar ratio of thiol to acyl chloride) to minimize byproducts like disulfides. Use inert conditions to prevent oxidation of the thiol group .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) and UV detection at 254 nm to assess purity .
- NMR : Confirm the presence of characteristic signals: δ 2.3 ppm (s, 3H, CH₃ from 2-methylphenyl), δ 7.1–8.2 ppm (m, aromatic protons), and δ 12.1 ppm (s, 1H, benzimidazole NH) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 327.1 (calculated for C₁₇H₁₆N₂O₂S) .
Q. What crystallographic methods are suitable for resolving its solid-state structure?
- Procedure : Single-crystal X-ray diffraction (SCXRD) using SHELX software suite. Crystals are grown via slow evaporation from acetonitrile. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures minimal thermal motion artifacts. Hydrogen-bonding networks are analyzed using WinGX and ORTEP for visualization .
- Key Metrics : Report R₁ values (<5%), anisotropic displacement parameters, and hydrogen-bond geometry (e.g., D–H···A distances and angles) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methylphenyl group influence reactivity in nucleophilic substitutions?
- Experimental Design : Compare reaction kinetics using substituted anilines (e.g., 2-methylphenyl vs. 4-methylphenyl) under identical conditions. Monitor reaction rates via UV-Vis spectroscopy (λ = 300 nm) and calculate activation energies using the Eyring equation.
- Findings : The ortho-methyl group introduces steric hindrance, reducing nucleophilic attack efficiency by ~30% compared to para-substituted analogs. DFT calculations (B3LYP/6-31G*) corroborate increased energy barriers .
Q. What contradictions exist between computational predictions and experimental data for hydrogen-bonding interactions?
- Case Study : Molecular dynamics (MD) simulations (AMBER force field) predict a dominant N–H···O=C hydrogen bond between the benzimidazole NH and the thioester carbonyl. However, SCXRD reveals a weaker interaction (N···O distance = 3.1 Å vs. predicted 2.8 Å), attributed to crystal packing effects.
- Resolution : Refine computational models by incorporating solvent (acetonitrile) and lattice parameters. Use Hirshfeld surface analysis to quantify intermolecular contacts .
Q. What strategies mitigate degradation during biological activity assays (e.g., hydrolysis of the thioester bond)?
- Stabilization Methods :
- Buffered Media : Use pH 7.4 phosphate buffer to minimize hydrolysis (t₁/₂ increases from 2 h in water to 8 h).
- Cryopreservation : Store stock solutions in DMSO at –80°C to prevent thioester cleavage .
Q. How does this compound interact with biological targets like viral proteins?
- Mechanistic Insight : Analogous compounds (e.g., SAMT-247) inhibit HIV-1 NCp7 by covalent binding to zinc fingers, disrupting viral replication. Surface plasmon resonance (SPR) assays show a Kd of 15 nM for the target compound, with isothermal titration calorimetry (ITC) confirming exothermic binding (ΔH = –22 kJ/mol) .
- Advanced Techniques : Synchrotron-based X-ray crystallography resolves ligand-protein interaction at 1.8 Å resolution, highlighting sulfur-zinc coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
